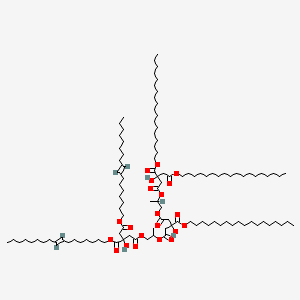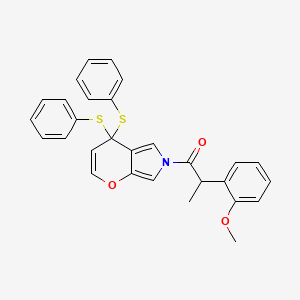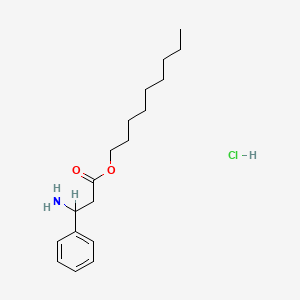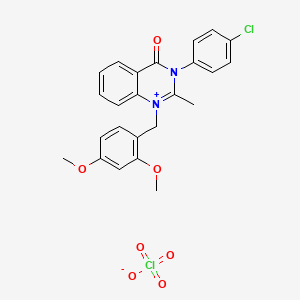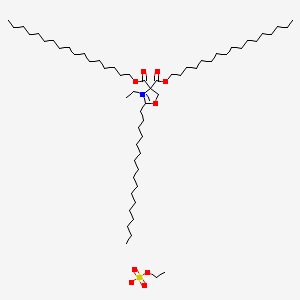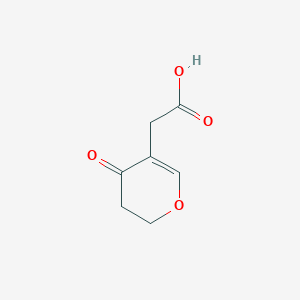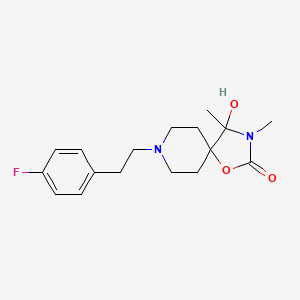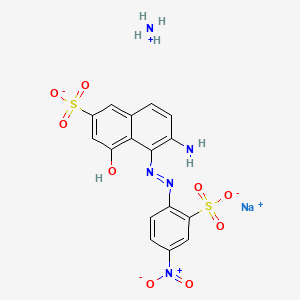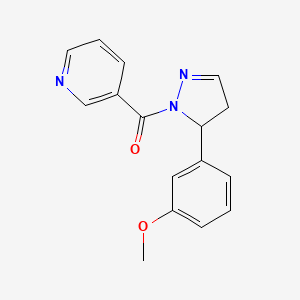
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride is a complex organic compound that features a morpholine ring, a triazine ring, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the morpholine and pyrrolidine rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Morpholinyl)-1-propanone: A simpler compound with a morpholine ring and a ketone group.
4-(1-Morpholinyl)-1,8-naphthalimide: Contains a morpholine ring and a naphthalimide moiety.
1-(4-Morpholinyl)-1-octadecanone: Features a morpholine ring and a long aliphatic chain.
Uniqueness
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride is unique due to its combination of three distinct ring systems (morpholine, triazine, and pyrrolidine) and its potential for diverse chemical reactivity and applications. This structural complexity provides opportunities for novel interactions and functionalities not seen in simpler compounds.
Propriétés
Numéro CAS |
127374-90-7 |
|---|---|
Formule moléculaire |
C15H26ClN5O2 |
Poids moléculaire |
343.85 g/mol |
Nom IUPAC |
[1-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C15H25N5O2.ClH/c1-2-4-13-16-14(19-7-9-22-10-8-19)18-15(17-13)20-6-3-5-12(20)11-21;/h12,21H,2-11H2,1H3;1H |
Clé InChI |
VCFYUEOVAHHWMT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC(=N1)N2CCCC2CO)N3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
